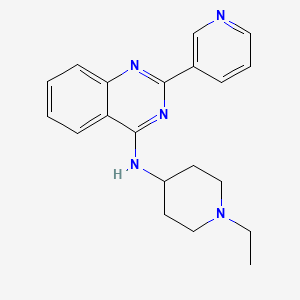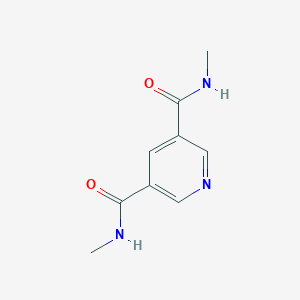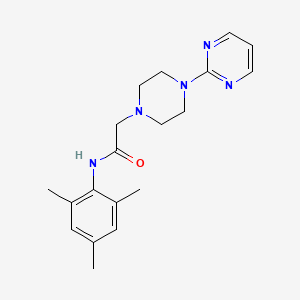
N-(1-ethylpiperidin-4-yl)-2-pyridin-3-ylquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethylpiperidin-4-yl)-2-pyridin-3-ylquinazolin-4-amine, also known as XAV939, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research. XAV939 is a potent inhibitor of the Wnt/β-catenin signaling pathway, which plays a critical role in cell proliferation, differentiation, and survival.
Mécanisme D'action
The mechanism of action of N-(1-ethylpiperidin-4-yl)-2-pyridin-3-ylquinazolin-4-amine involves the inhibition of the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin. β-catenin is a key component of the Wnt/β-catenin signaling pathway and plays a critical role in the regulation of cell proliferation, differentiation, and survival. In the absence of Wnt ligands, β-catenin is phosphorylated by a complex of proteins that target it for degradation. However, when Wnt ligands bind to their receptors, the degradation of β-catenin is inhibited, leading to its accumulation in the cytoplasm and translocation to the nucleus. In the nucleus, β-catenin binds to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors and activates the transcription of target genes. This compound promotes the degradation of β-catenin by inhibiting the activity of tankyrase, an enzyme that regulates the stability of Axin, a key component of the β-catenin destruction complex.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects on various biological processes. Inhibition of the Wnt/β-catenin signaling pathway by this compound has been shown to have a significant impact on cell proliferation, differentiation, and survival. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-ethylpiperidin-4-yl)-2-pyridin-3-ylquinazolin-4-amine has several advantages for lab experiments. It is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway, making it a valuable tool for investigating the role of this pathway in various biological processes. This compound is also relatively easy to synthesize, making it readily available for use in lab experiments. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which can limit its effectiveness in some experiments. In addition, this compound has been shown to have off-target effects, which can complicate the interpretation of some experimental results.
Orientations Futures
There are several future directions for research on N-(1-ethylpiperidin-4-yl)-2-pyridin-3-ylquinazolin-4-amine. One area of research is the development of more potent and selective inhibitors of the Wnt/β-catenin signaling pathway. Another area of research is the investigation of the role of the Wnt/β-catenin signaling pathway in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. In addition, there is a need for more research on the off-target effects of this compound and other inhibitors of the Wnt/β-catenin signaling pathway to better understand their potential impact on experimental results. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of this compound to optimize its use in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of N-(1-ethylpiperidin-4-yl)-2-pyridin-3-ylquinazolin-4-amine involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 4-chloroquinazoline with 2-aminopyridine to form 4-(2-pyridin-3-yl)quinazoline. The second step involves the reaction of 4-(2-pyridin-3-yl)quinazoline with 1-ethylpiperidin-4-amine to form this compound, which is the final product.
Applications De Recherche Scientifique
N-(1-ethylpiperidin-4-yl)-2-pyridin-3-ylquinazolin-4-amine has been extensively used in scientific research to investigate the role of the Wnt/β-catenin signaling pathway in various biological processes. The Wnt/β-catenin signaling pathway is involved in embryonic development, tissue homeostasis, and disease progression, including cancer. This compound has been shown to inhibit the activity of the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin, a key component of the pathway. This inhibition has been shown to have a significant impact on various biological processes, including cell proliferation, differentiation, and survival.
Propriétés
IUPAC Name |
N-(1-ethylpiperidin-4-yl)-2-pyridin-3-ylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5/c1-2-25-12-9-16(10-13-25)22-20-17-7-3-4-8-18(17)23-19(24-20)15-6-5-11-21-14-15/h3-8,11,14,16H,2,9-10,12-13H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYALDDMJRKKPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-phenyl-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]propanamide](/img/structure/B7638248.png)
![4-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]piperazin-2-one](/img/structure/B7638250.png)
![2-[(3-Oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B7638256.png)
![4-[(5-Bromo-2-methoxyphenyl)methyl]piperazin-2-one](/img/structure/B7638264.png)
![4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-2-one](/img/structure/B7638268.png)




![1-[(3-Fluoroanilino)methyl]-2,5-pyrrolidinedione](/img/structure/B7638299.png)
![3-cyclopropyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7638302.png)
![3-cyclobutyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7638309.png)

